

Spectroscopic Profile of 2,3-Dibromo-4-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromo-4-methylpentane

Cat. No.: B13787676

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,3-Dibromo-4-methylpentane** ($C_6H_{12}Br_2$), a halogenated alkane. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dibromo-4-methylpentane**. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.1 - 4.3	Doublet of doublets	1H	H-2
~ 3.8 - 4.0	Doublet of doublets	1H	H-3
~ 2.0 - 2.2	Multiplet	1H	H-4
~ 1.8	Doublet	3H	C-1 Methyl
~ 1.0 - 1.2	Doublet	6H	C-5 Isopropyl Methyls

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 60 - 65	C-2 (CHBr)
~ 55 - 60	C-3 (CHBr)
~ 30 - 35	C-4 (CH)
~ 20 - 25	C-1 (CH_3)
~ 18 - 22	C-5 Methyls

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
2970 - 2870	Strong	C-H stretch (alkane)
1470 - 1430	Medium	C-H bend (CH_2 , CH_3)
1385 - 1365	Medium	C-H bend (isopropyl group)
680 - 515	Strong	C-Br stretch[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Putative Fragment Identity	Notes
242, 244, 246	$[\text{C}_6\text{H}_{12}\text{Br}_2]^+$	Molecular ion ($\text{M}^{+ \cdot}$) peak cluster, showing the characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio).
163, 165	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
121, 123	$[\text{C}_3\text{H}_6\text{Br}]^+$	Fragmentation with cleavage of the C3-C4 bond.
83	$[\text{M} - 2\text{Br}]^{+ \cdot}$	Loss of both bromine atoms.
57	$[\text{C}_4\text{H}_9]^+$	Base peak, corresponding to the stable tert-butyl cation from cleavage and rearrangement.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a liquid sample such as **2,3-Dibromo-4-methylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,3-Dibromo-4-methylpentane** into a clean, dry vial.[\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[\[2\]](#)[\[3\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
 - Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[4\]](#)[\[5\]](#)

- The final sample height in the NMR tube should be approximately 4-5 cm.[2]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 . [5]
 - Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals. [2]
 - Acquire the ^1H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ^{13}C , a larger number of scans and a potentially more concentrated sample may be required. [5]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of **2,3-Dibromo-4-methylpentane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.^[6]
 - Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.^[7]
- Data Acquisition:
 - Place the sample holder with the salt plates or the ATR accessory into the sample compartment of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the apparatus or atmosphere.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .^[7]
- Data Processing and Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., C-H, C-Br).

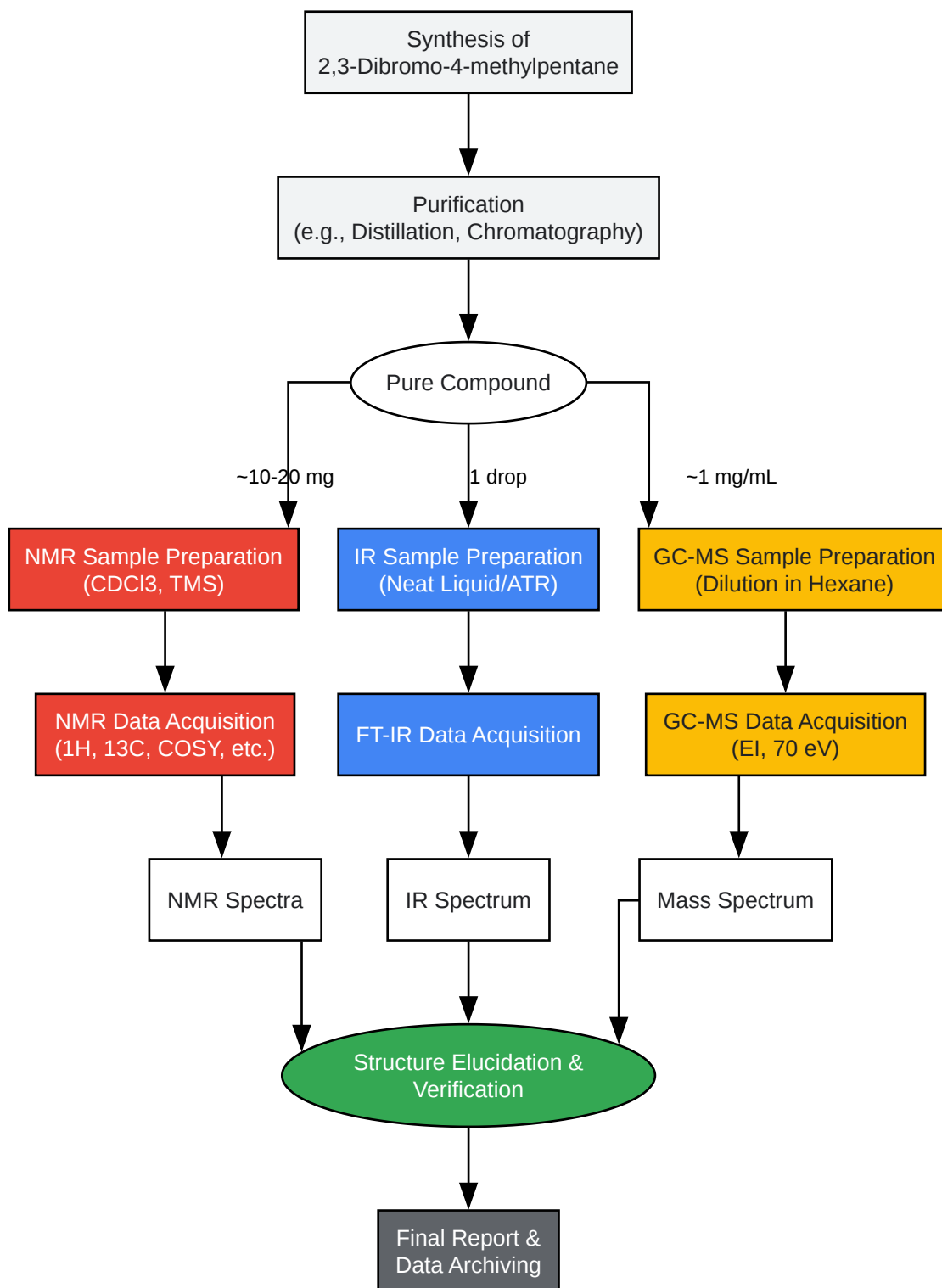
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2,3-Dibromo-4-methylpentane** (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as hexane or dichloromethane.^[8]

- Transfer the solution to a 2 mL autosampler vial and cap it securely.
- Data Acquisition:
 - Gas Chromatography:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - The injector temperature is typically set to 250°C.
 - A non-polar capillary column (e.g., DB-5ms) is often suitable for this type of compound.
 - Helium is typically used as the carrier gas.
 - Mass Spectrometry:
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
 - The ion source temperature is commonly set to 230°C and the quadrupole temperature to 150°C.
 - The mass analyzer is set to scan a mass range, for example, from m/z 40 to 300.
- Data Analysis:
 - The total ion chromatogram (TIC) will show the retention time of the compound.
 - The mass spectrum corresponding to the GC peak of **2,3-Dibromo-4-methylpentane** is analyzed.
 - Identify the molecular ion peak (if present) and observe its isotopic pattern, which is characteristic for a dibrominated compound.
 - Analyze the major fragment ions to elucidate the fragmentation pathways and confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized small molecule like **2,3-Dibromo-4-methylpentane**.



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Caption: Workflow for Spectroscopic Analysis of **2,3-Dibromo-4-methylpentane**.

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